

Physical properties of 2,4-Dimethoxybenzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethoxybenzonitrile

Cat. No.: B173694

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,4-Dimethoxybenzonitrile**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical physical properties of **2,4-Dimethoxybenzonitrile**. The focus is on providing not just the data, but also the scientific rationale and validated experimental protocols for determining its melting and boiling points, ensuring both accuracy and reproducibility in a laboratory setting.

Introduction: The Profile of 2,4-Dimethoxybenzonitrile

2,4-Dimethoxybenzonitrile (CAS No: 4107-65-7) is a substituted aromatic nitrile, a class of organic compounds that are pivotal as intermediates in the synthesis of a wide array of more complex molecules.^[1] Its structure, featuring a benzonitrile core with two methoxy groups at positions 2 and 4, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, dyes, and fragrances.^[1] Accurate characterization of its physical properties is a foundational requirement for its application in synthesis, purification, and quality control, as these constants are direct indicators of its identity and purity.

Core Physical and Chemical Properties

The fundamental physical constants of **2,4-Dimethoxybenzonitrile** provide a quantitative basis for its handling, storage, and application. These properties are summarized below.

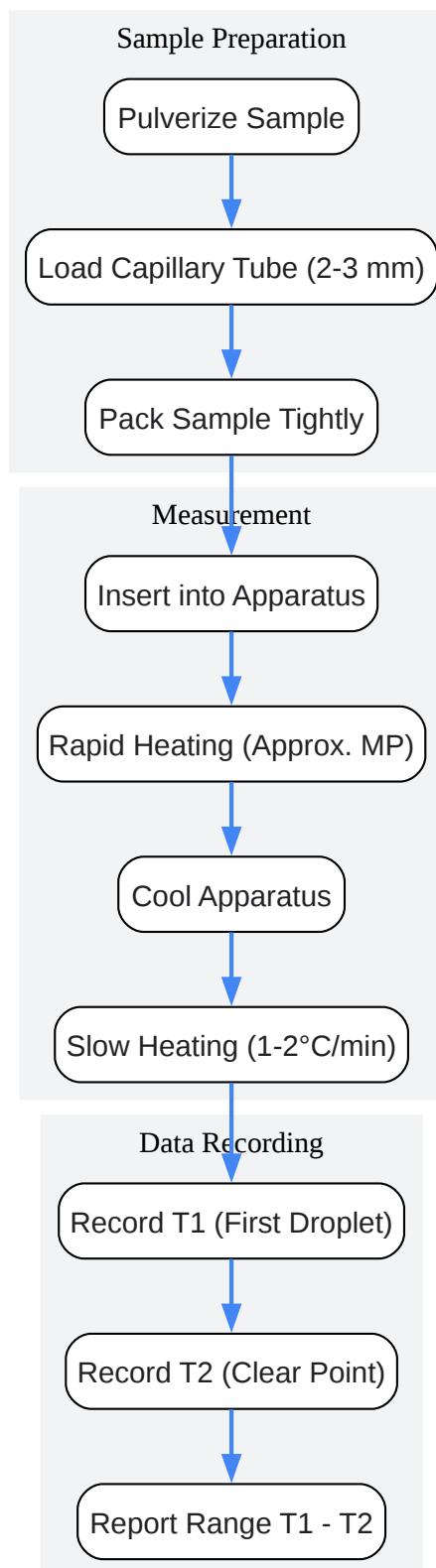
Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	[2][3][4]
Molecular Weight	163.17 g/mol	[2][4]
Appearance	Cream to pale brown or slightly yellow powder/solid	[3][5][6]
Melting Point	89.5 - 96.5 °C	[2][3][5][6][7]
Boiling Point	283 - 306.7 °C (at 760 mmHg)	[2][5]

Note: The ranges for melting and boiling points reflect data from multiple suppliers and databases, which can vary slightly based on the purity of the sample and the measurement conditions.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making this parameter a crucial indicator of purity.[8]

Principle of the Capillary Method


The most common and reliable method involves heating a small, powdered sample within a thin-walled capillary tube.[9] The sample is heated in a calibrated apparatus, and the temperatures at which melting begins and is complete are recorded as the melting range.

Step-by-Step Experimental Protocol

- Sample Preparation: Ensure the **2,4-Dimethoxybenzonitrile** sample is completely dry and finely powdered. If the crystals are large, gently pulverize them on a watch glass using a spatula to ensure uniform heat transfer within the capillary.

- Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
- Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube (sealed-end down) several times through a long, narrow glass tube onto a hard surface.[\[10\]](#) The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[\[10\]](#)
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp instrument).
- Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10°C/min) to determine an approximate melting point. This saves time and establishes a rough temperature range.[\[10\]](#)
- Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[\[10\]](#) Using a fresh sample, begin heating again. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
- Data Recording:
 - Record the temperature (T_1) at which the first droplet of liquid becomes visible.
 - Record the temperature (T_2) at which the last solid crystal melts completely (the "clear point").[\[9\]](#)
 - The melting point is reported as the range $T_1 - T_2$.

Workflow for Melting Point Determination

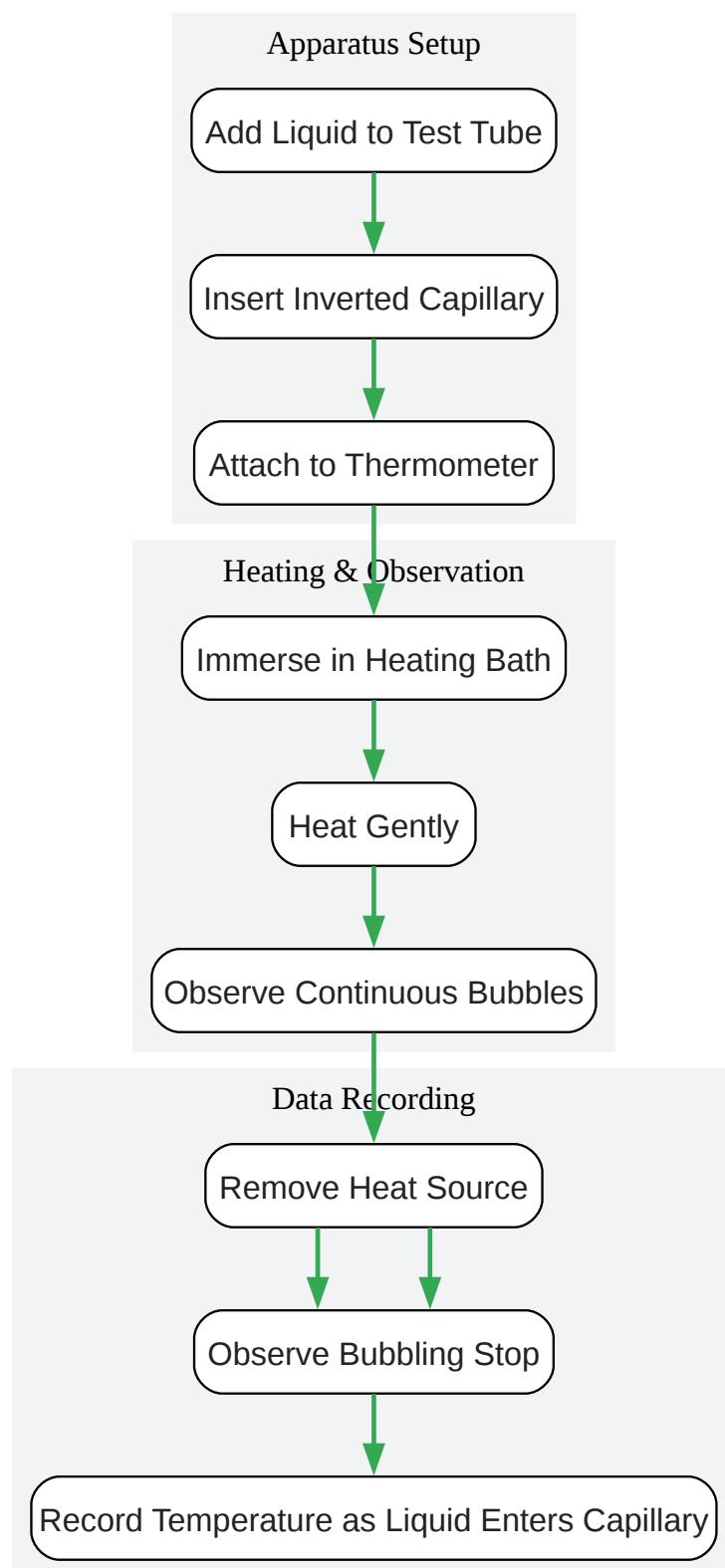
[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination via the capillary method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^{[11][12]} Since **2,4-Dimethoxybenzonitrile** has a high boiling point, specialized micro-scale techniques are often employed to avoid thermal decomposition and the need for large sample volumes.

Principle of the Micro-Boiling Point Method


This technique involves heating a small liquid sample in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and exits.^[13] The liquid's vapor then replaces the air. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary.^[14] The boiling point is precisely the temperature at which, upon slight cooling, the bubbling ceases and the liquid is just drawn back into the capillary.^[13]

Step-by-Step Experimental Protocol

- Apparatus Setup: Place approximately 0.5 mL of **2,4-Dimethoxybenzonitrile** into a small test tube. Place a standard melting point capillary tube into the liquid with the open end facing down.
- Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a metal heating block). The bath ensures slow and uniform heat distribution.
- Observation: Heat the bath gently. Observe the capillary for an initial slow stream of bubbles as trapped air is expelled.
- Identify Boiling: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary.^[14] This indicates the liquid is boiling at the applied pressure.
- Data Recording: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary. The moment the stream of bubbles stops and the liquid just begins to

enter the capillary, record the temperature on the thermometer. This is the boiling point.[\[13\]](#) The causality is that at this exact point, the external atmospheric pressure has just overcome the internal vapor pressure, representing the equilibrium state.

Workflow for Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for micro-boiling point determination.

Safety and Handling Precautions

According to its Safety Data Sheet (SDS), **2,4-Dimethoxybenzonitrile** is classified as harmful. [2][15]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] It causes skin and serious eye irritation.[2][4]
- Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate lab clothing to prevent skin exposure.[15]

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of **2,4-Dimethoxybenzonitrile**. A melting point range of 89.5-96.5°C and a boiling point of approximately 283-306.7°C are the accepted literature values. The application of systematic, validated protocols, such as the capillary methods detailed herein, is essential for any researcher or drug development professional to verify the identity and ensure the purity of this critical synthetic intermediate, thereby upholding the integrity of subsequent research and development efforts.

References

- **2,4-Dimethoxybenzonitrile** | CAS#:4107-65-7 | Chemsoc. (n.d.). Chemsoc.
- 02 Exp 1 Boiling Point Determination | PDF. (n.d.). Scribd.
- BOILING POINT DETERMINATION. (n.d.). University of Calgary.
- Melting point determination. (n.d.). University of Calgary.
- Video: Boiling Points - Procedure. (2020, March 26). JoVE.
- Experimental No. (2) Boiling Point. (2021, July 16). SlideShare.
- **2,4-Dimethoxybenzonitrile** | C9H9NO2 | CID 77750. (n.d.). PubChem.
- **2,4-dimethoxybenzonitrile** - 4107-65-7, C9H9NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- Melting Point Determination Experiment | PDF. (n.d.). Scribd.
- experiment (1) determination of melting points. (2021, September 19). SlideShare.

- **2,4-Dimethoxybenzonitrile.** (n.d.). MySkinRecipes.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dimethoxybenzonitrile [myskinrecipes.com]
- 2. 2,4-Dimethoxybenzonitrile | CAS#:4107-65-7 | Chemsoc [chemsoc.com]
- 3. B24621.14 [thermofisher.cn]
- 4. 2,4-Dimethoxybenzonitrile | C9H9NO2 | CID 77750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethoxybenzonitrile(4107-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4-Dimethoxybenzonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Video: Boiling Points - Procedure [jove.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical properties of 2,4-Dimethoxybenzonitrile (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b173694#physical-properties-of-2-4-dimethoxybenzonitrile-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com